molecular formula C8H5F3N2O B1469355 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile CAS No. 1282537-84-1

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile

Cat. No. B1469355
CAS RN: 1282537-84-1
M. Wt: 202.13 g/mol
InChI Key: NQTKEBXDDGSXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile (FEON) is a fluorinated nitrile compound . It has high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .


Chemical Reactions Analysis

In the context of high-energy density Li|NCM batteries, the FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .

Scientific Research Applications

High-Energy Density Batteries

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile: has been studied for use in high-energy density lithium metal batteries. As an electrolyte solvent, it exhibits high oxidative stability, low volatility, and non-flammability, making it suitable for use in Li|NCM batteries . This compound helps in achieving better cycling performance and contributes to the formation of a solid electrolyte interphase enriched with organic components and LiF.

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard. Its stability and distinct chemical structure make it ideal for ensuring accurate results in various analytical methods such as NMR, HPLC, LC-MS, and UPLC .

Organic Synthesis

In the field of organic synthesis, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile serves as a precursor or intermediate for synthesizing more complex molecules. Its unique trifluoroethoxy group can be a valuable moiety in the development of new pharmaceuticals or materials .

Mechanism of Action

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKEBXDDGSXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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